molecular formula C5H11NO B13504328 methyl({[(2S)-oxetan-2-yl]methyl})amine

methyl({[(2S)-oxetan-2-yl]methyl})amine

Cat. No.: B13504328
M. Wt: 101.15 g/mol
InChI Key: MAGZNHJEXBGQOM-YFKPBYRVSA-N
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Description

Methyl({[(2S)-oxetan-2-yl]methyl})amine is an organic compound with the molecular formula C5H11NO It is a derivative of oxetane, a four-membered cyclic ether, and contains an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl({[(2S)-oxetan-2-yl]methyl})amine can be synthesized through several methods. One common approach involves the reductive amination of oxetane-2-carbaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride and is carried out in a suitable solvent like tetrahydrofuran or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2S)-oxetan-2-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and aldehydes are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, imines, or sulfonamides.

Scientific Research Applications

Methyl({[(2S)-oxetan-2-yl]methyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl({[(2S)-oxetan-2-yl]methyl})amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Oxetane: A four-membered cyclic ether without the amine group.

    Methylamine: A simple amine without the oxetane ring.

    Oxetan-2-ylmethanol: An oxetane derivative with a hydroxyl group instead of an amine.

Uniqueness

Methyl({[(2S)-oxetan-2-yl]methyl})amine is unique due to the combination of the oxetane ring and the amine group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-methyl-1-[(2S)-oxetan-2-yl]methanamine

InChI

InChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m0/s1

InChI Key

MAGZNHJEXBGQOM-YFKPBYRVSA-N

Isomeric SMILES

CNC[C@@H]1CCO1

Canonical SMILES

CNCC1CCO1

Origin of Product

United States

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